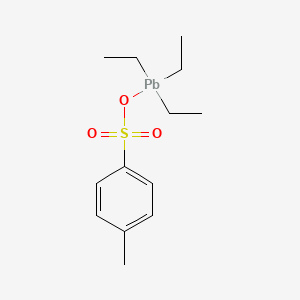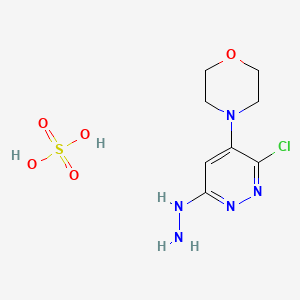
(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine;sulfuric acid is a complex organic compound that combines a pyridazine ring with a morpholine moiety and a hydrazine group, further stabilized by sulfuric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chlorinated pyridazine derivative reacts with morpholine under controlled conditions. The hydrazine group is then introduced through a subsequent reaction with hydrazine hydrate. The final product is often purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. Post-reaction, the compound is typically isolated and purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and its derivatives share a similar core structure but differ in their substituents, leading to varied biological activities.
Morpholine Derivatives: These compounds have a morpholine ring and are used in various chemical and pharmaceutical applications.
Hydrazine Derivatives: Hydrazine-based compounds are known for their reactivity and are used in a range of industrial and medicinal applications.
Uniqueness
What sets (6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine apart is the combination of these functional groups, which imparts unique chemical properties and potential biological activities
Propriétés
Numéro CAS |
37117-61-6 |
|---|---|
Formule moléculaire |
C8H14ClN5O5S |
Poids moléculaire |
327.75 g/mol |
Nom IUPAC |
(6-chloro-5-morpholin-4-ylpyridazin-3-yl)hydrazine;sulfuric acid |
InChI |
InChI=1S/C8H12ClN5O.H2O4S/c9-8-6(5-7(11-10)12-13-8)14-1-3-15-4-2-14;1-5(2,3)4/h5H,1-4,10H2,(H,11,12);(H2,1,2,3,4) |
Clé InChI |
CTDARPSSRYDGBE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=NN=C2Cl)NN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


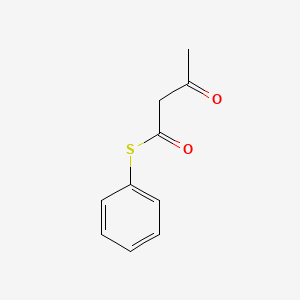
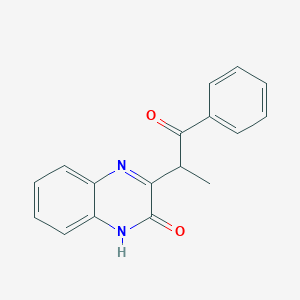
![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
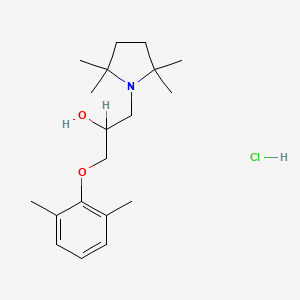
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
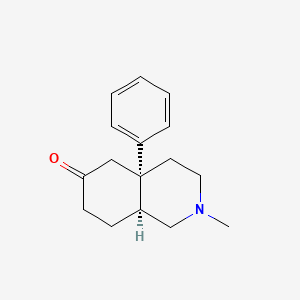
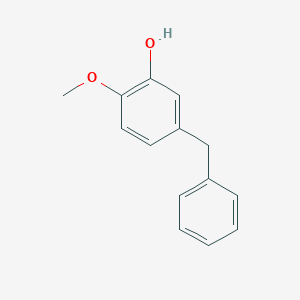



![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
